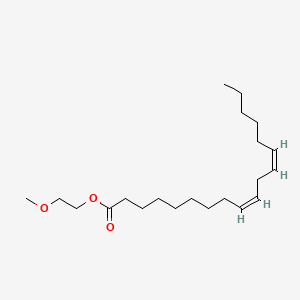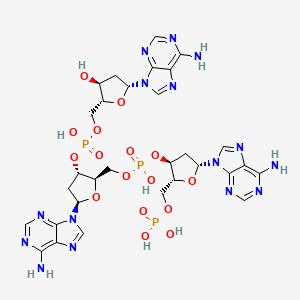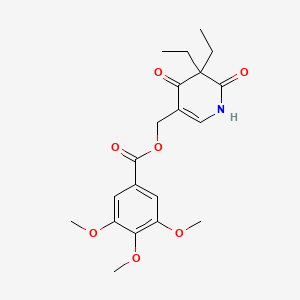![molecular formula C18H17N9NaO10PS B13759625 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes a guanosine moiety linked to a benzofurazanyl group through an aminoethylthio chain. The presence of a cyclic monophosphate group further enhances its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt involves multiple steps. The process typically starts with the preparation of the guanosine derivative, followed by the introduction of the aminoethylthio chain. The benzofurazanyl group is then attached through a nitration reaction. The final step involves the cyclization of the phosphate group to form the cyclic monophosphate structure .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors and purification through chromatography techniques. The final product is obtained as a sodium salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aminoethylthio chain can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be used for further research and applications .
Scientific Research Applications
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a probe to study cyclic nucleotide signaling pathways.
Biology: Helps in understanding the role of cyclic nucleotides in cellular processes.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as cyclic nucleotide-dependent protein kinases. It modulates the activity of these kinases, leading to changes in cellular signaling pathways. The presence of the benzofurazanyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Cyclic GMP monosodium salt
- 3’,5’-Cyclic AMP monosodium salt
- 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio)adenosine-3’,5’-cyclic monophosphate sodium salt
Uniqueness
8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt stands out due to its unique structure, which combines a guanosine moiety with a benzofurazanyl group. This combination enhances its biochemical properties and makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H17N9NaO10PS |
|---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]-1H-purin-6-one |
InChI |
InChI=1S/C18H18N9O10PS.Na/c19-17-22-14-11(15(29)23-17)21-18(26(14)16-12(28)13-8(35-16)5-34-38(32,33)36-13)39-4-3-20-6-1-2-7(27(30)31)10-9(6)24-37-25-10;/h1-2,8,12-13,16,20,28H,3-5H2,(H,32,33)(H3,19,22,23,29);/q;+1/p-1/t8-,12-,13-,16-;/m1./s1 |
InChI Key |
RIZAVBKBKYHISL-YHIYHNJDSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)


![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)







![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)

